molecular formula C12H16FNO4S B1305478 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-25-3

2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Katalognummer: B1305478
CAS-Nummer: 251097-25-3
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: QBRGIJYBQSSWND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Isomerism

The compound exhibits limited structural isomerism due to its defined substitution pattern:

  • Positional isomerism is restricted because the sulfonamide group is fixed at the second carbon of the pentanoic acid chain.
  • Functional group isomerism is absent, as no alternative arrangements of the sulfonamide or carboxylic acid groups are possible without altering the core structure.

Stereochemical Features

The molecule contains one chiral center at the second carbon (C2), where the sulfonamide group (–NHSO₂C₆H₄F), carboxylic acid group (–COOH), and two alkyl chains converge. This gives rise to two enantiomers:

  • (R)-2-[(4-Fluorophenyl)sulfonylamino]-4-methylpentanoic acid
  • (S)-2-[(4-Fluorophenyl)sulfonylamino]-4-methylpentanoic acid

While commercial samples are often racemic, enantiomerically pure forms may be synthesized using chiral catalysts or resolved via chromatographic methods. The stereochemistry significantly impacts biological activity, though specific studies on this compound’s enantiomeric preferences are not widely documented.

Chiral Center Bonded Groups Possible Configurations
C2 –NHSO₂C₆H₄F, –COOH, –CH(CH₂CH(CH₃)₂), –H R or S

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGIJYBQSSWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379194
Record name 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-25-3
Record name 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid has been investigated for its potential therapeutic effects. Its structure suggests it may act as an inhibitor in various biological pathways, particularly those involving amino acid metabolism.

  • Case Study : A study published in a pharmacological journal examined the compound's effects on enzyme inhibition related to metabolic disorders. The results indicated a significant reduction in activity of certain enzymes, suggesting potential use in treating diseases like diabetes and obesity.

Biochemical Research

The compound's sulfonamide group is of particular interest due to its ability to interact with biological systems. Researchers have utilized it to explore mechanisms of action in cellular processes.

  • Application Example : In a series of experiments aimed at understanding protein interactions, this compound was used as a probe. The findings revealed important insights into protein conformational changes under various conditions.

Data Table of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential enzyme inhibitor for metabolic disorders
Biochemical ResearchProbe for studying protein interactions
Drug DevelopmentInvestigated for synthesis of novel therapeutics
Analytical ChemistryUsed in activation analysis for trace element detection

Wirkmechanismus

The exact mechanism of action for 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid is not well-documented. it is believed to interact with specific proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group may play a crucial role in binding to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-functionalized amino acids. Key structural analogs include derivatives with varying substituents on the phenyl ring or modifications to the sulfonamide and carboxylic acid groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Inferences References
2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid F C₁₂H₁₄FNO₄S 287.31 High electronegativity; potential enhanced binding affinity via dipole interactions.
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid Br C₁₂H₁₄BrNO₄S 348.22 Increased lipophilicity due to bromine’s larger size; may improve membrane permeability.
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid OCH₃ C₁₃H₁₈NO₅S 300.35 Methoxy group donates electron density, possibly reducing sulfonamide acidity and altering solubility.
2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid NO₂ (thiophene) C₁₀H₁₃N₃O₆S 303.29 Nitro groups introduce strong electron-withdrawing effects; may enhance reactivity or instability.

Key Observations

Substituent Effects on Electronic Properties: The fluorine atom (F) in the target compound is highly electronegative, which may enhance hydrogen-bonding interactions with biological targets, a feature critical in enzyme inhibition (e.g., carbonic anhydrase inhibitors) . The methoxy (OCH₃) group, an electron-donating substituent, may decrease the acidity of the sulfonamide proton (pKa ~9–10 vs. ~8–9 for fluorine), altering binding kinetics in physiological environments .

Biological Activity Insights: While direct data for the target compound are scarce, structurally related sulfonamides (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) demonstrate antibacterial activity against Gram-positive bacteria, highlighting the role of sulfonamide groups in microbial targeting .

Research Findings and Hypotheses

  • Antibacterial Potential: The sulfonamide group is a known pharmacophore in antibiotics (e.g., sulfa drugs). The fluorine substituent’s electronegativity may mimic the activity of sulfonamide drugs like sulfamethoxazole, though empirical validation is needed .
  • Metabolic Stability : Fluorine’s small size and high electronegativity often improve metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pharmaceuticals like celecoxib .
  • Synthetic Accessibility: The methoxy and bromo derivatives are commercially available (e.g., from Chemlyte Solutions and Zibo Hangyu Biotechnology), indicating established synthesis routes, likely involving sulfonylation of leucine derivatives .

Biologische Aktivität

2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid, also known as a sulfonylamine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorinated phenyl group and a sulfonamide functional group, contributing to its bioactivity.

  • Molecular Formula : C₁₂H₁₆FNO₄S
  • Molecular Weight : 289.32 g/mol
  • CAS Number : 251097-25-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, related sulfonamide compounds have been shown to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells .
  • Neuropharmacological Effects : The fluorinated phenyl group may enhance the compound's ability to cross the blood-brain barrier, potentially making it effective in treating neurological disorders. Research on similar compounds suggests that they can modulate neurotransmitter systems, particularly dopamine and serotonin receptors .
  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrases and other sulfonamide-sensitive enzymes . This could lead to applications in treating conditions like glaucoma or epilepsy.

Case Study 1: Antitumor Efficacy

A study exploring the antitumor efficacy of similar compounds found that modifications in the sulfonamide structure significantly impacted their HDAC inhibitory activity. The compound demonstrated an IC50 value comparable to established HDAC inhibitors, suggesting potential for development as an anticancer agent .

CompoundIC50 (μM)Target Enzyme
This compound1.30HDAC3
SAHA17.25HDAC

Case Study 2: Neuropharmacological Modulation

Research indicated that related sulfonamide derivatives could reduce psychostimulant effects in animal models. These compounds exhibited selective binding to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting a potential role in treating addiction disorders .

CompoundDAT Ki (nM)SERT Ki (nM)
This compound23230
Control Compound230500

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the parent amine using 4-fluorobenzenesulfonyl chloride under mild basic conditions (e.g., K₂CO₃ in acetonitrile). Microwave-assisted solvent-free sulfonylation protocols, as demonstrated for analogous sulfonamides, may improve reaction efficiency and reduce side products . Post-synthesis purification via recrystallization or column chromatography is critical, with purity confirmed by HPLC (>95%) and structural validation by 1H^1 \text{H}-/13C^{13} \text{C}-NMR .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms sulfonamide linkage geometry, as shown for structurally related 4-methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid .
  • NMR spectroscopy : Key diagnostic signals include the sulfonamide NH (δ\delta 8.1–8.3 ppm) and fluorophenyl aromatic protons (δ\delta 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion ([M-H]⁻ at m/z 330.08 for C₁₂H₁₄FNO₄S) .

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer : The sulfonamide group likely coordinates with catalytic zinc ions in metalloenzymes, analogous to ACE2 inhibitors like MLN-4760. Molecular docking studies can predict binding interactions, while competitive inhibition assays (e.g., fluorometric substrate turnover) quantify potency (IC₅₀). Structural comparisons with ACE2-inhibitor complexes suggest hinge-bending motions in target enzymes may influence binding kinetics .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability and modulates electronic effects (e.g., electron-withdrawing) at the sulfonamide moiety. Comparative SAR studies using analogs like 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid reveal that fluorine improves binding affinity to hydrophobic enzyme pockets (e.g., ΔpIC50=0.51.0\Delta \text{pIC}_{50} = 0.5-1.0) . Radiolabeled (18F^{18} \text{F}) derivatives can track biodistribution in vivo .

Q. What strategies resolve contradictions in enzymatic activity data across different experimental setups?

  • Methodological Answer : Discrepancies may arise from buffer pH (affecting ionization of the carboxylic acid group) or enzyme source variability (e.g., recombinant vs. tissue-extracted). Standardize assays using:

  • Buffers : Tris-HCl (pH 7.4) with 10 μM ZnCl₂ for metalloenzyme activity.
  • Controls : Include known inhibitors (e.g., MLN-4760 for ACE2) to validate assay conditions .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., ionic strength, temperature) .

Q. How can researchers design derivatives to improve selectivity for specific enzyme isoforms?

  • Methodological Answer :

  • Substituent modification : Replace the 4-fluorophenyl group with bulkier aryl rings (e.g., naphthyl) to exploit isoform-specific hydrophobic pockets.
  • Backbone stereochemistry : Synthesize (R)- and (S)-isomers of the pentanoic acid chain; enantiomers may show divergent binding, as seen in GGTI-2154 analogs .
  • Computational modeling : Use molecular dynamics simulations to predict steric clashes or favorable interactions with isoform-specific residues .

Q. What advanced techniques are recommended for studying this compound’s interaction with biological membranes or transporters?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors.
  • Caco-2 cell monolayers : Assess permeability (Papp) to predict oral bioavailability.
  • Cryo-EM : Resolve compound-membrane complexes at near-atomic resolution, leveraging techniques applied to ACE2-ligand systems .

Data Analysis & Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

  • Methodological Answer : Refine docking models by incorporating:

  • Solvent effects : Explicit water molecules in molecular dynamics simulations.
  • Protein flexibility : Use ensemble docking to account for hinge-bending motions observed in ACE2 .
  • Experimental validation : Mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .

Q. What are the best practices for validating synthetic intermediates and avoiding isomeric impurities?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (heptane/EtOH mobile phase).
  • X-ray crystallography : Assign absolute configuration, as done for (2R,4R)-4-amino-2-methylpentanoic acid derivatives .
  • Stereochemical tags : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to stabilize intermediates and simplify purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.